molecular formula C30H62 B1681988 Squalane CAS No. 111-01-3

Squalane

Cat. No. B1681988
CAS RN: 111-01-3
M. Wt: 422.8 g/mol
InChI Key: PRAKJMSDJKAYCZ-UHFFFAOYSA-N
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Description

Squalane is an organic compound with the formula (CH3)2CH(CH2)3CH(CH3)(CH2)3(CH2)3CH(CH3)(CH2)2 . It is a colorless hydrocarbon and the hydrogenated derivative of squalene . Squalane is a natural 30-carbon isoprenoid compound and intermediate metabolite in the synthesis of cholesterol . It is not susceptible to lipid peroxidation and provides skin protection .


Synthesis Analysis

Squalane can be naturally sourced from plants, for example, olives and sugar cane . In sugar cane squalane manufacturing, farnesene is produced from fermentation of sugarcane sugars using genetically modified Saccharomyces cerevisiae yeast strains . Farnesene is then dimerized to isosqualene and then hydrogenated to squalane .


Molecular Structure Analysis

Squalane has a molecular formula of C30H62 and a molecular weight of 422.826 g·mol −1 . It is a saturated branched chain hydrocarbon .


Chemical Reactions Analysis

The hydrogenation of squalene to produce squalane was first reported in 1916 .


Physical And Chemical Properties Analysis

Squalane is a colorless, odorless, tasteless, transparent oil, stable to air and oxygen . It is readily soluble in ether, gasoline, petroleum ether, benzene, chloroform, and oils .

Scientific Research Applications

1. Enhancement of Drug Elimination

  • Squalane has shown potential in enhancing the elimination of certain drugs from the body, indicating its usefulness as an antidote in reducing drug toxicity. For instance, it increased the fecal excretion of theophylline and strychnine, suggesting its effectiveness in stimulating the elimination of these drugs (Kamimura et al., 1992).

2. Distribution, Excretion, and Toxicity Studies

  • Studies on beagle dogs showed that orally administered squalane was primarily excreted in feces, with a small portion absorbed and then excreted through hair. Long-term treatments indicated that squalane accumulating in the liver did not disturb hepatic functions, suggesting its safety and effectiveness in facilitating excretion (Kamimura et al., 1989).

3. Biological Importance and Varied Applications

  • Squalane, derived from squalene, is recognized for its diverse applications, including as an anticancer agent, antioxidant, drug carrier, detoxifier, and in skin hydration and emollient activities. These applications span across nutraceutical and pharmaceutical industries, highlighting its significant potential in various practical and clinical uses (Kim & Karadeniz, 2012).

4. Use in Parenteral Vaccine and Drug Delivery

  • Squalene emulsions are extensively used in parenteral emulsions for drug and vaccine delivery. The safety and efficacy of squalene-based products, along with their physicochemical and biological properties, are crucial in the context of parenteral formulations (Fox, 2009).

5. Adjuvants in Vaccines

  • Squalene and squalane emulsions are effective adjuvants, enhancing both humoral and cellular immune responses. These emulsions are stable, allowing for easy storage and transportation, and have been used in human cancer vaccines with evidence of efficacy and minimal side effects (Allison, 1999).

6. Catalysis in Chemical Industry

  • Squalane is used in the hydrogenation of highly unsaturated squalene, an important ingredient in various industries. The development of green heterogeneous metal catalysts for this process reflects its significance in industrial applications (Soni & Sharma, 2016).

7. Potential in Parkinson's Disease Treatment

  • Studies indicate that squalene and squalane might influence dopamine levels and oxidative damage in the striatum of Parkinson's disease mouse models. These findings suggest potential therapeutic applications in treating neurodegenerative diseases (Kabuto et al., 2013).

8. Nutritional and Cosmetic Uses

  • Squalene's properties make it valuable in nutrition and cosmetics, where it is used to reduce skin damage, lower cholesterol, and potentially combat various types of cancer. Its inclusion in diets and cosmetic products underlines its multifaceted applications (Lozano-Grande et al., 2018).

9. Formulated Squalene in Food Applications

  • Squalene's technological properties have led to its use in various fields beyond human consumption. Its role in forming stable nanoemulsions and acting as a bioactive ingredient carrier highlights its importance in food applications (Naziri & Tsimidou, 2013).

10. Bone Morphogenetic Protein Carrier

  • Squalane has been investigated as a carrier for bone morphogenetic protein, showing promise in inducing heterotopic bone formation. This suggests its potential in clinical applications related to bone regeneration (Kawakami et al., 1997).

11. Mucosal and Systemic Immune Response

  • Squalane-containing emulsions have been studied for their ability to enhance mucosal and systemic immune responses. This is particularly relevant in the development of vaccines and highlights squalane's role in immunological applications (Shahiwala & Amiji, 2008).

Safety And Hazards

Squalane is not a significant human skin irritant or sensitizer . It is concluded that both Squalane and Squalene are safe as cosmetic ingredients in the present practices of use and concentration .

Future Directions

Squalane is a more durable, hydrogenated derivative of squalene . Because we naturally produce it, it’s readily absorbed by our skin and can actually help regulate oil production, which makes it ideal for oily skin . Squalane also makes for an excellent carrier, helping other ingredients to absorb, which is why you find it in so many of your skincare products, helping everything from retinol and lactic acid to BHAs and vitamin C along their merry way .

properties

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosane
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InChI

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRAKJMSDJKAYCZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
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Molecular Formula

C30H62
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DSSTOX Substance ID

DTXSID0046513
Record name Squalane
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Molecular Weight

422.8 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name Tetracosane, 2,6,10,15,19,23-hexamethyl-
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Product Name

Squalane

CAS RN

111-01-3
Record name Squalane
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Synthesis routes and methods I

Procedure details

In a 300 ml autoclave were placed 20 g of 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol, 40 ml of n-heptane, 0.4 ml of acetic acid and 0.4 g of 5 % palladium on active carbon and the mixture was hydrogenated at 200° C under a hydrogen pressure of 100 kg/cm2 for 15 hours to give squalane quantitatively.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Then in 300 ml autoclave were placed 20 g of the distilled 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol, 40 ml of glacial acetic acid and 1 g of 5 % palladium on active carbon and the mixture was hydrogenated at 200° C under a hydrogen pressure of 100 kg/cm2 for 10 hours. The catalyst was filtered off, the reaction mixture and the acetic acid was distilled off to afford squalane in 100 % conversion ratio, which was distilled through a packed column to give 14.2 g of the purified squalane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 100 ml of n-heptane was dissolved 50 g of 2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol which was prepared in the same manner as in example 5 and 2.5 g of 3 % palladium on active carbon was added. The mixture was hydrogenated at 50° C under a hydrogen pressure of 3 ~ 5 kg/cm2. The product was subjected to dehydration, hydrogenation and distillation in the same manner as in example 4 to give 40.6 g of squalane.
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dehydrosqualene prepared above was placed in a one liter Parr pressure reactor and 1.1 g of 5% Pd/C was added. The vessel was sealed and evacuated under house vacuum for twenty minutes (ca. 20 ton) and then pressurized with hydrogen gas up to 950 psi. The reaction is initially exothermic. After the initial exothermic stage of the reaction was complete the reaction temperature was maintained at 40° C. by external heating and later at 60° C. Hydrogen gas was added as needed to maintain the reaction rate. After 47 hours the reaction was judged complete by GCMS analysis so the crude reaction product was filtered through a silica gel pad 3 inches in diameter×3 inches high and the silica gel was washed with 550 mL 5% ethyl acetate in hexanes. After removal of the solvent by rotary evaporation the crude squalane weighed 332.6 g. The product was distilled in 3 batches using a Kugelrohr bulb to bulb apparatus to give 282.4 g squalane (83.4% yield over both steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Yield
83.4%

Synthesis routes and methods V

Procedure details

A tubular reactor of 2.0 cm in inner diameter and 10 cm in length was packed with 20 g of carrier-supported nickel catalyst. Hydrogenation was carried out by feeding into the reactor the 50 wt % squalene solution in isooctane and hydrogen gas to obtain a squalane solution in isooctane. Samples were taken out for 30 hours after the temperature was stabilized at 210° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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